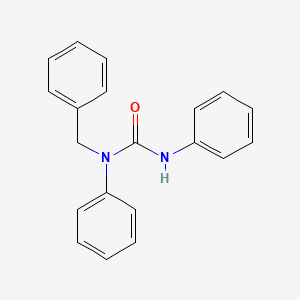

1-Benzyl-1,3-diphenylurea

Description

Historical Context and Evolution of Urea (B33335) Derivatives in Chemical Synthesis

The journey of urea and its derivatives in chemistry is a foundational story in the evolution of organic synthesis. Historically, the synthesis of urea by Friedrich Wöhler in 1828 from inorganic precursors was a landmark event that challenged the prevailing theory of vitalism and laid the groundwork for modern organic chemistry. nih.gov This pivotal moment opened the door to the laboratory synthesis of a plethora of organic molecules.

Initially, the synthesis of urea derivatives often involved the use of hazardous reagents like phosgene (B1210022). nih.gov However, driven by the need for safer and more efficient methods, synthetic strategies have evolved significantly. Modern approaches for creating unsymmetrical ureas, such as 1-Benzyl-1,3-diphenylurea, include the reaction of amines with isocyanates, the carbonylation of amines, and various metal-catalyzed cross-coupling reactions. nih.govmdpi.com These advancements have not only made the synthesis of complex urea derivatives more accessible but have also expanded the scope of their potential applications. The development of methods for the synthesis of N,N,N'-trisubstituted ureas has been particularly important for accessing compounds with tailored properties. nih.gov

Significance of the Diphenylurea Scaffold in Medicinal and Materials Chemistry

The diphenylurea scaffold, a core structural motif in this compound, is of considerable importance in both medicinal and materials chemistry due to its unique structural and functional properties. The presence of the two phenyl groups and the urea functionality allows for a range of intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition and self-assembly processes.

In medicinal chemistry , the diarylurea core is a well-established pharmacophore found in numerous bioactive compounds and approved drugs. nih.gov This scaffold is known to interact with a variety of biological targets, leading to a broad spectrum of activities. nih.gov For instance, diphenylurea derivatives have been investigated as inhibitors of various enzymes, with some showing potential as anticancer and antiviral agents. smolecule.comnih.gov The ability of the urea moiety to act as a hydrogen bond donor and acceptor is critical for its binding to the active sites of enzymes and receptors. nih.gov

In the realm of materials science , the diphenylurea unit is a valuable building block for the construction of supramolecular polymers and functional materials. solubilityofthings.com The strong and directional hydrogen bonding of the urea group can drive the formation of well-ordered, one-dimensional assemblies. This property has been exploited to create gels, liquid crystals, and other materials with interesting optical and mechanical properties. Furthermore, diphenylurea derivatives can act as precursors for polyurethanes, which are widely used polymers. solubilityofthings.com The thermal decomposition of compounds like 1,3-diphenylurea (B7728601) has been studied in the context of recycling polyurethanes. mdpi.com

Scope and Research Focus on this compound and its Analogues

This article focuses specifically on the chemical compound This compound . While the broader class of diphenylurea derivatives has been the subject of extensive research, studies dedicated exclusively to this particular trisubstituted urea are more limited. Therefore, this review will synthesize the available information on this compound and supplement it with data from closely related analogues to provide a comprehensive overview of its chemical characteristics and potential areas of application.

The primary research focus for analogues of this compound has been in medicinal chemistry, particularly in the development of enzyme inhibitors. For example, various N,N'-di- and N,N,N'-trisubstituted ureas have been synthesized and evaluated for their inhibitory activity against enzymes such as α-glucosidase and indoleamine 2,3-dioxygenase 1 (IDO1). nih.govfrontiersin.org In materials science, the focus has been on the self-assembly properties of diphenylurea derivatives and their role as building blocks for functional materials.

While specific, in-depth research on the biological activity or material properties of this compound is not extensively documented in publicly available literature, its structural similarity to more studied compounds suggests it may possess interesting properties worthy of further investigation.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and for predicting its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈N₂O | PubChem |

| Molecular Weight | 302.37 g/mol | PubChem |

| Appearance | White solid | smolecule.com |

| Melting Point | 167-170 °C | smolecule.com |

| CAS Number | 53693-58-6 | Sigma-Aldrich |

Synthesis of this compound and Related Analogues

The synthesis of unsymmetrical trisubstituted ureas like this compound can be achieved through several established synthetic routes. A common and direct method involves the reaction of a secondary amine with an isocyanate.

General Synthesis of N,N,N'-Trisubstituted Ureas:

A prevalent method for synthesizing N,N,N'-trisubstituted ureas is the reaction of a disubstituted amine with an isocyanate. This reaction is typically carried out in an inert solvent.

One specific example from the literature that illustrates a similar transformation is the synthesis of 1-allyl-1-benzyl-3-(4-methoxyphenyl)urea, which was prepared by reacting N-allylbenzylamine with 4-methoxyphenylisocyanate, affording the product in a 79% yield. nih.gov This highlights the general applicability of this method for creating trisubstituted ureas.

Synthesis of this compound:

Specifically for this compound, a potential synthetic route involves the reaction of N-benzylaniline (1,1-diphenylamine) with phenyl isocyanate. While detailed experimental procedures for this specific reaction are not widely published, the general principle of amine-isocyanate coupling would apply.

Alternatively, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of unsymmetrical ureas, offering a broad substrate scope and tolerance for various functional groups. nih.gov

Research on Analogues of this compound

While direct research on this compound is limited, studies on its analogues provide valuable insights into the potential applications of this class of compounds.

Medicinal Chemistry:

Diphenylurea derivatives have shown promise as inhibitors of various enzymes. For instance, a series of 1,3-diphenylurea derived Schiff bases were synthesized and evaluated as α-glucosidase inhibitors, an important target for the management of type 2 diabetes. Several of these compounds exhibited potent inhibitory activity, with IC₅₀ values in the micromolar range. nih.gov Another study focused on N,N-diphenylurea-triazole conjugates as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. One of the synthesized compounds, 3g , showed an IC₅₀ value of 1.73 ± 0.97 μM. frontiersin.org

The table below presents data for representative diphenylurea analogues, illustrating their potential as enzyme inhibitors.

| Compound | Target Enzyme | IC₅₀ (μM) | Source |

| 5h (A 1,3-diphenylurea Schiff base derivative) | α-glucosidase | 2.49 ± 0.10 | nih.govrsc.org |

| 3g (A N,N-diphenylurea-triazole conjugate) | IDO1 | 1.73 ± 0.97 | frontiersin.org |

Materials Science:

In materials science, the focus has been on the self-assembling properties of diphenylurea derivatives. The ability of the urea group to form strong, directional hydrogen bonds allows these molecules to form well-defined nanostructures. These properties are being explored for the development of new materials for electronics, catalysis, and biomedical applications. For example, the thermal decomposition of 1,3-diphenylurea is being investigated as a potential method for the chemical recycling of polyurethanes, a major class of polymers. mdpi.com

Structure

3D Structure

Properties

CAS No. |

53693-58-6 |

|---|---|

Molecular Formula |

C20H18N2O |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

1-benzyl-1,3-diphenylurea |

InChI |

InChI=1S/C20H18N2O/c23-20(21-18-12-6-2-7-13-18)22(19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15H,16H2,(H,21,23) |

InChI Key |

SYDUSBDEWSTEOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Diphenylurea Derivatives

Fundamental Synthetic Routes to the 1,3-Diphenylurea (B7728601) Core

The formation of the 1,3-diphenylurea (DPU) structure is a foundational step in the synthesis of its more complex derivatives. Methodologies for creating this core can be broadly categorized into modern phosgene-free catalytic processes and classical condensation reactions.

Phosgene-Free Catalytic Approaches for Urea (B33335) Formation

The avoidance of highly toxic phosgene (B1210022) has driven the development of safer, catalytic alternatives for urea synthesis. One prominent method is the palladium-catalyzed reductive carbonylation of nitrobenzene (B124822). google.com This process can be optimized to produce 1,3-diphenylurea in high yields. For instance, using a Pd(II)-diphosphine catalyst in a mixed solvent system of acetic acid and methanol (B129727) has been shown to achieve yields exceeding 90% with near-quantitative selectivity. google.com The solvent composition and the electronic and steric properties of the phosphine (B1218219) ligands are critical factors that influence the reaction's efficiency and selectivity. google.com

Another significant phosgene-free route involves the carbonylation of aniline (B41778). Catalytic systems, such as those based on palladium with co-catalysts like iron chloride, can efficiently convert aniline and carbon monoxide into 1,3-diphenylurea. google.comresearchgate.net The reaction conditions, including the presence of an oxidant, can be tuned to favor the formation of either the urea or the corresponding isocyanate. google.com Furthermore, the use of formamides as isocyanate surrogates represents a developing area in phosgene-free polyurethane synthesis, highlighting a move towards less toxic reagents. wikipedia.org

Table 1: Phosgene-Free Synthesis of 1,3-Diphenylurea

| Starting Material | Catalyst System | Key Conditions | Yield | Selectivity | Reference |

|---|---|---|---|---|---|

| Nitrobenzene | Pd(II)-diphosphine | Acetic acid/methanol solvent | >90% | ~100% | google.com |

| Aniline | [PdCl2(dppf)]/FeCl3/LiBr | Carbon monoxide pressure | Not specified | 100% | google.com |

Classical Condensation Reactions for Urea Synthesis

The traditional and most direct method for synthesizing 1,3-diphenylurea involves the condensation of urea with aniline. prepchem.com This reaction can be performed by heating urea and aniline, often in a specific molar ratio and under reduced pressure, to drive the reaction to completion by removing ammonia (B1221849). patsnap.com For example, reacting urea and aniline in a molar ratio of 1:3-8 at temperatures between 160-180°C under vacuum yields the desired product. patsnap.com The excess aniline acts as a solvent and reactant, and is later removed by evaporation. patsnap.com

Another classical approach involves the reaction of aniline hydrochloride with urea in an aqueous solution. sit.edu.cn By boiling the mixture under reflux, 1,3-diphenylurea precipitates from the hot solution due to its low solubility in boiling water, which allows for a straightforward separation from the more soluble 1-phenylurea (B166635) byproduct. sit.edu.cn

Table 2: Classical Synthesis of 1,3-Diphenylurea

| Reactant 1 | Reactant 2 | Conditions | Yield | Reference |

|---|---|---|---|---|

| Urea | Aniline | 160-180°C, vacuum | High | patsnap.com |

Strategies for N-Substitution and Derivatization at Phenyl Moieties

Once the 1,3-diphenylurea core is formed, its nitrogen atoms and phenyl rings become sites for further chemical modification. These derivatizations are crucial for tuning the molecule's properties and creating more complex structures.

Synthesis of Schiff Base Derivatives of Diphenylureas

Schiff base derivatives of diphenylureas are commonly synthesized through a condensation reaction between a substituted 1,3-diphenylurea containing a primary amine and an appropriate aldehyde or ketone. lookchem.com The synthesis often involves a two-step process. First, a mono-substituted 1,3-diphenylurea is prepared, for example, by reacting o-phenylenediamine (B120857) with an isocyanate. lookchem.comprepchem.com The resulting urea derivative, which now contains a free amino group, is then refluxed with a substituted aldehyde (such as salicylaldehyde (B1680747) or vanillin (B372448) derivatives) in a solvent like methanol to yield the final Schiff base. lookchem.comprepchem.com This method has been used to generate large libraries of compounds with good to excellent yields, typically ranging from 50% to over 80%. lookchem.comprepchem.com The formation of the imine (C=N) bond is a key characteristic of these reactions. lookchem.com

Table 3: Examples of Schiff Base Derivatives of 1,3-Diphenylurea

| Diphenylurea Precursor | Aldehyde | Product Type | Yield | Reference |

|---|---|---|---|---|

| 1-(2-aminophenyl)-3-phenylurea | Substituted Salicylaldehydes | Imine-linked diphenylurea | 66-79% | prepchem.com |

Design and Synthesis of Heterocycle-Incorporated Diphenylurea Analogues (e.g., Pyridine, Triazole, Tetrahydroquinoline)

Incorporating heterocyclic rings into the diphenylurea scaffold is a common strategy to create structurally diverse molecules. This can be achieved by using starting materials that already contain the desired heterocycle or by forming the heterocycle during the synthetic sequence.

For instance, diphenylurea derivatives containing a 1,2,3-triazole ring have been synthesized. A typical reaction involves the initial formation of an alkyne-containing urea, such as by reacting a phenyl isocyanate with propargylamine. This intermediate then undergoes a copper-catalyzed azide-alkyne cycloaddition (a "click" reaction) with a substituted benzyl (B1604629) azide (B81097) to form the final triazole-linked diphenylurea derivative in high yields (often above 80%).

Pyridine-containing derivatives can be synthesized by reacting a urea precursor with a pyridine-based aldehyde to form a Schiff base, or by using aminopyridines as the starting amine in the initial urea formation. The synthesis of more complex fused systems, like quinazolinones, has been achieved through reactions of 1,3-diphenylurea analogues with diazonium salts, which induce an intramolecular cyclization. Microwave-assisted synthesis has also been shown to be a powerful tool for accelerating the formation of various heterocyclic cores, including pyridines and imidazoles.

Preparation of Benzyl-Substituted Urea Compounds

The synthesis of the target compound, 1-Benzyl-1,3-diphenylurea , involves the introduction of a benzyl group onto one of the nitrogen atoms of the diphenylurea core. A direct and high-yield method involves the reaction of N-benzylaniline with phenyl isocyanate. This reaction proceeds readily to form the asymmetrically substituted urea, with reported yields as high as 85%.

Another general strategy for N-alkylation is the reaction of a pre-formed urea with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base. For example, the reaction of a urea derivative with benzyl chloride in a solvent like THF can produce the N-benzylated product.

A related method involves reacting N-benzylaniline or other N-substituted anilines with chloroformate esters, such as benzyl chloroformate, in the presence of a base like triethylamine. prepchem.com This forms a carbamate (B1207046) intermediate which can then react with another amine to form the final urea structure. A more complex example, the synthesis of 1-benzyl-1-(n-butyl)-3,3-diphenylurea, was achieved by reacting N-benzyl-N-(n-butyl)carbamyl chloride with diphenylamine (B1679370) using sodium hydride as a base. This illustrates a pathway where the benzyl group is part of one of the key reactants.

Table 4: Synthetic Routes to Benzyl-Substituted Ureas

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|---|---|---|---|

| N-Benzylaniline | Phenyl isocyanate | This compound | 85% | patsnap.com |

| N-benzyl-N-(n-butyl)carbamyl chloride | Diphenylamine | 1-benzyl-1-(n-butyl)-3,3-diphenylurea | Not specified |

Advanced Reaction Pathways and Mechanistic Considerations in Diphenylurea Synthesis

The synthesis of unsymmetrically substituted diphenylurea derivatives, such as this compound, has evolved beyond classical methods to incorporate more sophisticated, efficient, and atom-economical pathways. These advanced methodologies often focus on novel catalytic systems, the in-situ generation of reactive intermediates, and detailed mechanistic investigations to optimize reaction conditions and yields.

The conventional synthesis of N-substituted ureas typically involves the reaction of an isocyanate with a primary or secondary amine. asianpubs.org For this compound, this would involve the reaction of phenyl isocyanate with N-benzylaniline. While effective, the direct use of isocyanates can be hazardous, prompting the development of alternative routes where isocyanate precursors or "masked isocyanates" are used. lnu.edu.cn

Catalytic Carbonylation Reactions

A significant area of research involves the catalytic carbonylation of nitroaromatics or amines, which avoids the use of toxic phosgene to produce the isocyanate intermediate. niscpr.res.inresearchgate.net Palladium- and rhodium-based catalysts have been extensively studied for this purpose. niscpr.res.inacs.org For instance, the palladium-catalyzed reductive carbonylation of nitrobenzene can produce N,N'-diphenylurea (DPU) in high yields. researchgate.net While this produces a symmetrical urea, the underlying mechanism involves a phenyl isocyanate intermediate, which could theoretically be trapped by a different amine, like N-benzylaniline, to form the unsymmetrical product.

Mechanistic studies on the rhodium-catalyzed carbonylation of nitrobenzene have shown that the reaction proceeds through an isocyanate intermediate that is subsequently scavenged by an amine to form the diphenylurea. niscpr.res.in The product distribution between N,N'-diphenylurea and methyl-N-phenyl carbamate can be controlled by adjusting carbon monoxide pressure and methanol concentration. niscpr.res.in

Similarly, the palladium-catalyzed oxidative carbonylation of amines is a promising route. researchgate.net This method can be highly selective, and the reaction mechanism is thought to involve the reduction of the Pd(II) catalyst to Pd(0), requiring an oxidizing agent to restart the catalytic cycle. researchgate.net

In-Situ Generation of Isocyanates

Advanced strategies often employ the in-situ generation of reactive isocyanates from more stable precursors. One such method utilizes acetoacetanilides as "masked" isocyanate reagents. lnu.edu.cn In this approach, the acetoacetanilide (B1666496) reacts with an amine at elevated temperatures, liberating the reactive isocyanate in situ, which then forms the unsymmetrical urea. lnu.edu.cn This method has been successfully applied to synthesize a variety of substituted aryl ureas in high yields by reacting different acetoacetanilides with primary and secondary amines. lnu.edu.cn The reaction is favorable in nonpolar solvents like toluene (B28343) and xylene. lnu.edu.cn

Another method involves the use of chlorosulfonyl isocyanate, which reacts with a hetero/aryl amine and is subsequently hydrolyzed in situ to produce the corresponding mono-substituted urea in high yield and purity. asianpubs.org This process offers reliable reaction conditions and avoids the direct handling of unstable isocyanate precursors. asianpubs.org

The table below summarizes reaction conditions for the synthesis of unsymmetrical ureas using the masked isocyanate approach.

| Acetoacetanilide | Amine | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetoacetanilide | Pyrrolidine | Xylene | 140 | 94 | lnu.edu.cn |

| Acetoacetanilide | Benzylamine | Xylene | 140 | 92 | lnu.edu.cn |

| Acetoacetanilide | Aniline | Xylene | 140 | 90 | lnu.edu.cn |

| 4-Methoxyacetoacetanilide | Pyrrolidine | Xylene | 140 | 95 | lnu.edu.cn |

| 4-Chloroacetoacetanilide | Benzylamine | Xylene | 140 | 93 | lnu.edu.cn |

Catalyst-Free and Dehydrogenative Pathways

Modern synthetic chemistry emphasizes sustainability, leading to the development of catalyst-free and dehydrogenative methods. A simple and efficient catalyst-free method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, which serves as a green solvent. rsc.orgrsc.org This approach has been used to create a variety of ureas in good to excellent yields without the need for silica (B1680970) gel purification. rsc.org

More recently, a novel pathway using a manganese pincer complex as a catalyst enables the dehydrogenative coupling of amines and methanol to form ureas. chemrxiv.org This process is highly atom-economical, producing only hydrogen gas as a byproduct. The reaction mechanism is proposed to proceed via an isocyanate intermediate, and it is applicable to a broad range of symmetrical and unsymmetrical ureas. chemrxiv.org

Mechanistic Considerations in Urea Formation from Urea

The synthesis of N,N'-diphenylurea can also be achieved by reacting urea with aniline at high temperatures without a catalyst. dissertationtopic.netresearchgate.net Mechanistic studies using HPLC have identified isocyanic acid and phenylurea as the key intermediates. dissertationtopic.net The proposed pathway involves the pyrolysis of urea to generate isocyanic acid, which then reacts with aniline to form phenylurea. The intermediate phenylurea subsequently reacts with another molecule of aniline to produce N,N'-diphenylurea and ammonia. dissertationtopic.net Removing ammonia from the reaction mixture can drive the equilibrium toward the product, achieving high yields. dissertationtopic.netresearchgate.net This principle could be extended to synthesize unsymmetrical ureas by carefully selecting the starting substituted urea and amine.

The table below details the intermediates and proposed mechanism for this pathway.

| Step | Reactants | Intermediates | Product | Reference |

|---|---|---|---|---|

| 1 | Urea | Isocyanic Acid + Ammonia | - | dissertationtopic.net |

| 2 | Isocyanic Acid + Aniline | - | Phenylurea | dissertationtopic.net |

| 3 | Phenylurea + Aniline | - | N,N'-Diphenylurea + Ammonia | dissertationtopic.net |

These advanced pathways and mechanistic insights provide a robust framework for the targeted synthesis of complex diphenylurea derivatives like this compound, offering greater control, efficiency, and safety compared to traditional methods.

Structural Elucidation and Computational Characterization of 1 Benzyl 1,3 Diphenylurea Analogues

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and purity of synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy (FTIR, NIR) offer detailed insights into the molecular structure of 1-benzyl-1,3-diphenylurea analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

In ¹H NMR spectra of 1,3-diphenylurea (B7728601) derivatives, the protons of the N-H groups typically appear as broad singlets. For instance, in some Schiff base derivatives of 1,3-diphenylurea, the Ph-NH-CO proton signal is observed in the range of δ 8.89–9.99 ppm, and a second N-H proton signal appears between δ 8.85–9.22 ppm. The aromatic protons of the phenyl rings generally resonate in the region of δ 6.5-9.5 ppm. The benzylic protons (CH₂) adjacent to a phenyl group typically show signals in the range of δ 1.8-2.5 ppm.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the urea (B33335) moiety in 1,3-diphenylurea derivatives is characteristically observed downfield. For example, in 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, this carbon signal appears at 152.26 ppm. The aromatic carbons typically resonate between δ 100-150 ppm.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Analogues of this compound

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1-(2-{[(5-Chloro-2-hydroxybenzylidene)amino]}phenyl)-3-(p-tolyl)urea | 2.23 (s, 3H, CH₃), 7.00-7.05 (m, 2H), 7.07 (d, 2H, J = 7.8 Hz), 7.22-7.24 (m, 2H), 7.34 (d, 2H, J = 8.4 Hz), 7.44 (dd, 1H, J = 9, 3 Hz), 7.99 (d, 1H, J = 3 Hz), 8.10 (dd, 1H, J = 8.4, 1.2 Hz), 8.28 (s, 1H), 8.88 (s, 1H), 9.27 (s, 1H), 11.64 (s, 1H) | 20.3, 118.3, 118.4, 118.5, 119.7, 122.2, 122.5, 123.0, 127.2, 129.2, 129.3, 130.7, 132.8, 133.8, 137.1, 138.7, 152.3, 158.0, 159.0 |

| 1-Allyl-1-methyl-3-phenylurea | 3.00 (s, 3H), 3.94-3.98 (m, 2H), 5.21-5.30 (m, 2H), 5.81-5.91 (m, 1H), 6.38 (s, br, 1H), 7.00 (t, J = 7.2 Hz, 1H), 7.23-7.29 (m, 2H), 7.32-7.36 (m, 2H) | 34.9, 51.8, 117.2, 119.9, 123.1, 129.1, 133.6, 139.3, 155.7 |

Note: The data presented is for analogues and not the specific title compound.

Mass Spectrometry (MS, QTOF MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of molecules, which aids in structural elucidation. For this compound (C₂₀H₁₈N₂O), the predicted monoisotopic mass is 302.1419 Da.

Quadrupole Time-of-Flight (QTOF) mass spectrometry provides high-resolution mass data, enabling accurate molecular formula determination. In studies of 1,3-diphenylurea derivatives, QTOF MS has been used to confirm the molecular mass of the synthesized compounds. For example, in the analysis of Schiff base derivatives of 1,3-diphenylurea, the [M+H]⁺ ions were observed, confirming their respective molecular weights. A study on the transformation products of forchlorfenuron (B1673536) identified 1,3-diphenylurea by its m/z of 213.1021, corresponding to the molecular formula C₁₃H₁₂N₂O.

The fragmentation patterns in mass spectrometry are specific to the compound's structure. The cleavage of bonds adjacent to the carbonyl group and the phenyl rings are common fragmentation pathways for urea derivatives.

Table 2: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 303.14918 |

| [M+Na]⁺ | 325.13112 |

| [M-H]⁻ | 301.13462 |

| [M+NH₄]⁺ | 320.17572 |

| [M+K]⁺ | 341.10506 |

Data from PubChemLite.

Vibrational Spectroscopy (FTIR, NIR Absorption) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and near-infrared (NIR) absorption, is used to identify the functional groups present in a molecule.

In the FTIR spectra of 1,3-diphenylurea derivatives, characteristic absorption bands are observed. The N-H stretching vibrations typically appear in the range of 3100-3300 cm⁻¹. The C=O (amide I) stretching vibration is a strong band usually found around 1630-1680 cm⁻¹. For example, in 1,3-diphenylurea, the N-H stretch is observed between 3100-3300 cm⁻¹ and the amide C=O stretch at 1670 cm⁻¹.

Near-infrared (NIR) absorption spectroscopy can also provide information about intermolecular interactions. In a study of 1,3-diphenylurea (DPU) complexed with cyclodextrins, the CH-derived peaks of the benzene (B151609) rings in DPU were identified at 8787 and 5967 cm⁻¹, while the NH-derived peak was observed at 6640 cm⁻¹. Shifts and broadening of these peaks upon complexation indicated intermolecular interactions between the DPU and the cyclodextrin (B1172386).

Table 3: Characteristic FTIR Absorption Bands for Diphenylurea Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100-3300 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=O (urea) | Stretching (Amide I) | 1630-1680 |

| N-H | Bending (Amide II) | 1510-1570 |

| C-N | Stretching | 1400-1450 |

Advanced Structural Analysis and Conformational Studies

Beyond initial characterization, advanced techniques like X-ray crystallography and computational modeling are employed to determine the precise three-dimensional structure and conformational dynamics of these molecules.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography provides definitive information about the molecular geometry in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is mentioned to have been determined, detailed crystallographic data is more readily available for its parent compound, 1,3-diphenylurea.

The crystal structure of 1,3-diphenylurea reveals a planar geometry with the oxygen atom of the carbonyl group participating in two N-H···O intermolecular hydrogen bonds. These interactions lead to the formation of centrosymmetric dimers. The C=O bond length is approximately 1.23 Å, and the C-N bond distances are in the range of 1.34–1.41 Å. In one study, 1,3-diphenylurea was found to crystallize in an orthorhombic crystal system with the space group Pna2₁.

Table 4: Crystallographic Data for 1,3-Diphenylurea

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | |

| Space Group | Pna2₁ | |

| a (Å) | 9.118(3) | |

| b (Å) | 10.558(2) | |

| c (Å) | 11.780(3) | |

| Z | 4 |

This data is for the parent compound, 1,3-diphenylurea, and serves as a reference for its analogues.

Gas-Phase Conformational Preferences and Intramolecular Interactions

Computational studies, often in conjunction with gas-phase experimental techniques, are used to explore the conformational landscape of flexible molecules like this compound. These studies help to understand the different spatial arrangements (conformers) the molecule can adopt and their relative stabilities.

For 1,3-diphenylurea, computational studies have shown the existence of different conformers based on the orientation of the phenyl rings relative to the urea backbone, often described as cis and trans configurations of the amide groups. The relative stability of these conformers can be influenced by weak intramolecular hydrogen bonds, such as N-H···π interactions with the aromatic ring or C-H···O=C interactions.

Density Functional Theory (DFT) calculations have been employed to investigate the structural stability of 1,3-diphenylurea. These studies predict the existence of near-planar cis-trans and cis-cis conformers with very similar relative stability. The specific conformational preferences of this compound would be influenced by the additional steric and electronic effects of the benzyl (B1604629) group. The gas-phase conformational preferences of molecules can be probed using techniques like UV and IR ion-dip spectroscopy, which have been applied to model phenylurea compounds.

Intermolecular Interactions and Crystal Packing Motifs

The crystal architecture of N,N'-disubstituted ureas, including analogues of this compound, is predominantly governed by a network of intermolecular hydrogen bonds. In the case of 1,3-diphenylurea, the oxygen atom of the carbonyl group acts as a hydrogen bond acceptor, participating in two N—H…O intermolecular interactions. researchgate.netresearchgate.net This leads to the formation of specific, repeating patterns or motifs within the crystal lattice.

For instance, in the closely related structure of 1,3-diethyl-1,3-diphenylurea, C–H···O contacts connect molecules into centrosymmetric dimers. nih.gov These interactions, though weaker than classical hydrogen bonds, are significant in defining the crystal packing. The pattern can be described using graph-set analysis, with the descriptor for these dimeric contacts being R²₂(14). nih.gov

In addition to hydrogen bonding, other interactions such as phenyl-perfluorophenyl stacking can significantly influence the molecular arrangement. researchgate.net The crystal packing of many phenyl-containing compounds is often characterized by efficient arrangements like herringbone arrays and sixfold phenyl embraces (6PEs), which maximize van der Waals forces. rsc.org The interplay between strong hydrogen bonds (like N-H···O) and weaker interactions (like C-H···O and π-π stacking) dictates the final, stable crystal structure. Studies on 1,3-diphenylurea under high pressure have revealed that these intermolecular interactions and the resulting crystal structure can undergo significant changes, indicating the sensitivity of the packing to external conditions. researchgate.netresearchgate.net

Table 1: Common Intermolecular Interactions in Diphenylurea Analogues

| Interaction Type | Donor | Acceptor | Typical Motif | Reference |

|---|---|---|---|---|

| Hydrogen Bond | N-H | C=O | Dimeric and catemeric chains | researchgate.net, researchgate.net |

| Weak Hydrogen Bond | C-H (phenyl) | C=O | Centrosymmetric dimers (R²₂(14)) | nih.gov |

| Stacking Interaction | Phenyl ring | Perfluorophenyl ring | Alternating molecular stacks | researchgate.net |

| van der Waals | Phenyl groups | Phenyl groups | Herringbone arrays, Phenyl embraces | rsc.org |

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are indispensable tools for understanding the molecular properties of this compound and its analogues at an electronic level. These approaches provide insights into structural stability, conformational possibilities, and reactivity, complementing experimental data.

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are widely used to investigate the structural stability of diphenylurea derivatives. researchgate.net Methods like DFT at the B3LYP level and ab initio MP2 calculations have been employed to determine the most stable conformations. researchgate.net

For 1,3-diphenylurea, full energy optimization at the MP2 level of theory predicted a near-planar cis-trans conformation to be approximately 1.5 kcal/mol more stable than the near-planar cis-cis conformer found in X-ray crystal structures. researchgate.net However, calculations at the DFT-B3LYP level suggested that the two forms have very comparable relative stability. researchgate.net This highlights how different computational methods can provide varying perspectives on conformational energetics. Such studies are crucial for understanding the fundamental relationship between molecular structure and energy. The geometric parameters derived from DFT-optimized structures are often in good agreement with experimental X-ray diffraction data. tandfonline.comresearchgate.net

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of flexible molecules like this compound over time. nih.govmdpi.com By simulating the atomic motions based on a force field, MD can reveal the different accessible conformations and the energetic barriers between them. acs.orgelectronicsandbooks.com This process, known as conformational searching, is vital for understanding how the molecule behaves in a dynamic environment, such as in solution.

For substituted ureas, computational studies have mapped out potential energy surfaces (PES) for rotation around the C-N bonds. acs.orgelectronicsandbooks.com These analyses reveal the relative energies of various cis and trans isomers. For example, in phenylurea, the lowest energy form at the MP2 level is a trans isomer in a syn geometry. acs.orgelectronicsandbooks.com The energy barriers for rotation around the C(sp²)-N bond in substituted ureas are typically in the range of 8.6-9.4 kcal/mol. acs.orgelectronicsandbooks.com MD simulations, often combined with methods like the MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) to analyze binding free energies, can provide a deeper understanding of the interactions that stabilize specific conformations. nih.govmdpi.com

The electronic properties of urea derivatives are frequently analyzed using computational methods to predict their reactivity and behavior. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electron affinity, and dipole moment. researchgate.net

The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive and less stable. researchgate.netnih.gov For a related compound, 1-benzyl-3-(2-furoyl) thiourea (B124793), the calculated HOMO-LUMO gap is 2.2612 eV, indicating a relatively high reactivity. researchgate.net The distribution of these frontier orbitals shows where the molecule is most likely to donate or accept electrons. jmaterenvironsci.com

Table 2: Calculated Electronic Parameters for Urea Analogues

| Parameter | Description | Typical Significance | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to electron-donating ability | jmaterenvironsci.com, researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to electron-accepting ability | jmaterenvironsci.com, researchgate.net |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability | researchgate.net, nih.gov |

| Dipole Moment (µ) | Measure of net molecular polarity | Influences solubility and intermolecular forces | researchgate.net, aip.org |

| Electron Affinity (EA) | Energy released when an electron is added | Measure of a molecule's ability to accept an electron | kku.edu.sa, mdpi.com |

| Ionization Potential (IP) | Energy required to remove an electron | Measure of a molecule's resistance to oxidation | kku.edu.sa, mdpi.com |

| Chemical Hardness (η) | Resistance to change in electron distribution | (IP-EA)/2; relates to stability | kku.edu.sa, nih.gov |

Biological Activities and Molecular Mechanisms of Action for Diphenylurea Derivatives

Enzyme Inhibition Profiles

Diphenylurea derivatives have been extensively studied for their ability to inhibit a range of enzymes, demonstrating their versatility as a scaffold in medicinal chemistry. The following sections detail the specific inhibitory activities and mechanisms of action against several important enzymatic targets.

α-Glucosidase Inhibition and Related Glycemic Control Pathways

Diphenylurea derivatives have emerged as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion and glucose absorption. nih.govnih.gov By targeting this enzyme, these compounds can help manage postprandial hyperglycemia, a key factor in type 2 diabetes mellitus. nih.gov

Schiff base derivatives of 1,3-diphenylurea (B7728601), in particular, have demonstrated significant inhibitory potential. nih.govnih.gov In one study, a series of these compounds exhibited potent α-glucosidase inhibition, with IC50 values ranging from 2.49 to 37.16 μM. nih.gov Kinetic studies of the most active compound in that series revealed a competitive inhibition mechanism, indicating that it binds to the active site of the enzyme. nih.gov Another study on similar derivatives found IC50 values ranging from 2.14 µM to 7.19 µM for the most effective compounds. nih.gov

The mechanism of action involves slowing the catalytic activity of α-glucosidase, which is located in the brush border of the small intestine. nih.govnih.gov This inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing the rate of glucose absorption and helping to control blood glucose levels. nih.govyoutube.com Molecular docking studies suggest that these inhibitors form stable interactions within the enzyme's active site, with key residues like Glu277 and Asn350 playing an important role in stabilizing the compound-enzyme complex. researchgate.net

Table 1: α-Glucosidase Inhibition by Diphenylurea Derivatives

| Compound Class | Most Potent Compound Example | Inhibition Constant (Ki) | IC50 Value | Inhibition Type |

|---|---|---|---|---|

| Schiff base of 1,3-diphenylurea | Compound 5h nih.gov | 3.96 ± 0.0048 μM | - | Competitive |

| Schiff base of 1,3-diphenylurea | Compound 3u nih.gov | - | 2.14 µM | - |

| Schiff base of 1,3-diphenylurea | Compound 3h nih.gov | - | 3.96 ± 0.10 µM | - |

Tyrosinase Inhibition and Mechanistic Elucidation

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for managing hyperpigmentation disorders. nih.gov Novel series of diphenylurea derivatives containing a halo-pyridine moiety have been synthesized and evaluated as tyrosinase inhibitors. nih.gov

In one study, these derivatives were found to be excellent inhibitors of human tyrosinase, with the most potent compound, derivative 5a, showing an IC50 value of 3.5 ± 1.2 μM. nih.gov This potency was approximately five times greater than that of the standard inhibitor, kojic acid (IC50 = 17.3 μM). nih.gov The inhibition mechanism is believed to involve the binding of the diphenylurea scaffold to the active site of the tyrosinase enzyme, a hypothesis supported by molecular docking and dynamics simulation studies. nih.gov The structure of the inhibitor, including the presence and position of substituents on the phenyl rings, plays a crucial role in its inhibitory activity.

Table 2: Tyrosinase Inhibition by Diphenylurea Derivatives

| Compound | IC50 Value (Human Tyrosinase) | Reference Compound | Reference IC50 Value |

|---|---|---|---|

| Diphenylurea derivative 5a nih.gov | 3.5 ± 1.2 μM | Kojic Acid | 17.3 μM |

Carbonic Anhydrase Isozyme (hCA I, hCA II) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. The cytosolic isoforms, human carbonic anhydrase I (hCA I) and II (hCA II), are widespread and involved in various physiological processes. nih.govnih.gov While some urea (B33335) derivatives have been investigated as CA inhibitors, studies focusing specifically on diphenylurea derivatives against hCA I and II are less common.

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxy fatty acids, which are important signaling molecules involved in regulating blood pressure, inflammation, and pain. plos.orgnih.gov Inhibition of sEH increases the levels of these beneficial epoxy fatty acids, making sEH a significant therapeutic target. nih.govnih.gov The 1,3-disubstituted urea moiety is a well-established pharmacophore for potent sEH inhibitors, as it mimics the transition state of epoxide hydrolysis and acts as a competitive inhibitor. nih.govnih.gov

Dibenzylurea derivatives, which are structurally related to 1-Benzyl-1,3-diphenylurea, have been identified as potent sEH inhibitors. plos.org For example, 1,3-bis(4-methoxybenzyl)urea (B11176775) (MMU) was found to be a potent inhibitor of human sEH with an IC50 of 92 nM and a Ki of 54 nM. nih.gov Another dibenzylurea derivative isolated from maca roots showed an IC50 value of 222 nM on human sEH. plos.orgnih.gov Kinetic analysis confirms that these urea-based compounds act as competitive inhibitors of sEH. nih.gov

Table 3: Soluble Epoxide Hydrolase (sEH) Inhibition by Diphenylurea Derivatives

| Compound | Source/Type | IC50 Value (human sEH) | Inhibition Constant (Ki) |

|---|---|---|---|

| 1,3-bis(4-methoxybenzyl)urea (MMU) nih.gov | Pentadiplandra brazzeana | 92 nM | 54 nM |

| Dibenzylurea derivative (Compound 3) plos.orgnih.gov | Maca (Lepidium meyenii) | 222 nM | - |

| 1,3-Dibenzylurea (Compound 1) plos.org | Brassicales order plants | >10,000 nM | - |

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition in Immunomodulation Research

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunomodulatory enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. nih.govmdpi.com Overexpression of IDO1 in the tumor microenvironment is a mechanism by which cancer cells evade the immune system, making IDO1 a key target in cancer immunotherapy. mdpi.comrsc.org

Several series of N,N-diphenylurea derivatives have been synthesized and identified as potential IDO1 inhibitors. nih.govmdpi.com In one study, novel compounds combining N,N-diphenylurea and triazole structures were developed, with the most active compound exhibiting an IC50 value of 1.73 ± 0.97 μM. nih.govnih.gov Another study identified three phenylurea derivatives with potent IDO1 inhibition, showing IC50 values in the range of 0.1–0.6 μM. mdpi.com Molecular docking studies indicate that a carboxyl group on the inhibitor plays a critical role in the binding activity within the IDO1 active site. mdpi.com These findings highlight the potential of the diphenylurea scaffold in developing novel IDO1 inhibitors for immunomodulation in cancer therapy.

Table 4: IDO1 Inhibition by Diphenylurea Derivatives

| Compound Series | Most Potent Compound Example | IC50 Value |

|---|---|---|

| N,N-diphenylurea-triazole derivatives nih.govnih.gov | Compound 3g | 1.73 ± 0.97 μM |

| Phenylurea derivatives mdpi.com | Compound i12 | 0.1–0.6 μM range |

| Phenylurea derivatives mdpi.com | Compound i23 | 0.1–0.6 μM range |

| Phenylurea derivatives mdpi.com | Compound i24 | 0.1–0.6 μM range |

Aromatase Inhibition

Aromatase is a critical enzyme that catalyzes the final step in estrogen biosynthesis. nih.gov As estrogens play a significant role in the development of breast cancer, aromatase has become a prime target for therapeutic intervention. nih.govresearchgate.net

Studies have explored 1-(4-(benzamido)phenyl)-3-arylurea derivatives, which are structurally related to diphenylureas, as potential aromatase inhibitors. nih.gov Through molecular docking simulations against the aromatase enzyme, promising lead compounds were identified. researchgate.net For example, one such derivative, compound 6g, exhibited a strong binding energy of -8.6 kcal/mol and was shown to interact with key amino acid residues ALA306 and THR310 in the enzyme's active site. nih.govresearchgate.net This research suggests that the diphenylurea framework can be effectively utilized to design molecules that inhibit aromatase, offering a potential avenue for the development of new treatments for estrogen-sensitive cancers. nih.gov

Antiviral Potentials and Cellular Entry Mechanisms of this compound

Recent research has identified this compound as a member of a novel class of diphenylurea derivatives (DPUDs) with significant antiviral properties. nih.gov These compounds have been shown to inhibit the replication of a broad range of viruses by targeting the host cellular entry process of endocytosis. nih.govnih.gov The mechanism of action is not directed at the virus itself but at the host cellular machinery that viruses hijack for their entry, making it a host-directed antiviral strategy. nih.gov

Endocytosis Inhibition: Focus on Clathrin-Mediated Pathways

This compound and related diphenylurea derivatives have been identified as potent inhibitors of endocytosis, a fundamental process that cells use to internalize molecules from their external environment. nih.govmdpi.com This process is also a common route of entry for numerous viruses. nih.gov Investigations into the specific endocytic pathways affected by these compounds revealed a major impact on clathrin-mediated endocytosis. nih.gov

Clathrin-mediated endocytosis is a well-characterized pathway involving the formation of small vesicles at the cell membrane, which are coated with the protein clathrin. wikipedia.org Many viruses, including SARS-CoV-2 and Influenza A virus, utilize this specific pathway to gain entry into host cells. nih.gov Studies have demonstrated that while the binding of these viruses to the cell surface is not affected by treatment with diphenylurea derivatives, their subsequent internalization is drastically reduced. nih.gov This indicates that the inhibitory action of these compounds occurs at a step following virus attachment, specifically interfering with the machinery of clathrin-mediated uptake. nih.gov

The table below summarizes the inhibitory effects of selected diphenylurea derivatives on viral infection, which is achieved through the inhibition of endocytosis.

| Compound ID | Virus | Inhibition of Infection (%) |

| DPUD-1 | IAV | 95-100 |

| DPUD-1 | SARS-CoV-2 | 95-100 |

| DPUD-2 | IAV | 95-100 |

| DPUD-2 | SARS-CoV-2 | 95-100 |

| DPUD-16 | IAV | 95-100 |

| DPUD-16 | SARS-CoV-2 | 95-100 |

| DPUD-20 | IAV | 95-100 |

| DPUD-20 | SARS-CoV-2 | 95-100 |

| DPUD-23 | IAV | 95-100 |

| DPUD-23 | SARS-CoV-2 | 95-100 |

Data derived from in vitro studies on Influenza A Virus (IAV) and SARS-CoV-2 infections. nih.gov

Perturbation of Intracellular Chloride Homeostasis as a Mechanism of Action

The underlying mechanism for the inhibition of endocytosis by this compound and its analogs appears to be linked to the disruption of intracellular chloride (Cl-) homeostasis. nih.gov It has been proposed that these diphenylurea derivatives act as anion transporters, specifically facilitating the transport of chloride ions across the lipid membranes of cells. nih.gov This leads to an accumulation of chloride ions within the cell, thereby altering the natural chloride gradient across the cell membrane. nih.gov

Intracellular chloride concentration is a critical factor in the regulation of vesicular trafficking, a key component of the endocytic machinery. nih.gov By perturbing the normal chloride balance, these compounds are thought to disrupt the proper functioning of the endocytic pathway, leading to the observed inhibition of viral entry. nih.gov This novel mechanism of action highlights the potential of targeting ion homeostasis as an antiviral strategy.

Broad-Spectrum Antiviral Activity against RNA Viruses (e.g., SARS-CoV-2, Influenza A Virus)

A significant feature of this compound and related compounds is their broad-spectrum antiviral activity, particularly against RNA viruses that rely on endocytosis for entry. nih.govnih.gov In vitro and in vivo studies have demonstrated robust inhibition of various strains of Influenza A virus (IAV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.gov

The inhibitory effects were observed against different IAV strains, including H3N2 subtypes, and several SARS-CoV-2 variants of concern, such as Delta and Omicron. nih.gov This broad efficacy is a direct consequence of the host-directed mechanism of action. By targeting a fundamental cellular process like clathrin-mediated endocytosis, which is utilized by a wide range of viruses, these compounds can potentially inhibit not only existing viral strains but also emerging ones that employ the same entry route. nih.govnih.gov This approach offers a promising avenue for the development of pan-viral inhibitors that are less susceptible to viral evolution and the emergence of drug resistance. nih.gov

The table below presents the range of antiviral activity of selected diphenylurea derivatives against different strains of Influenza A Virus.

| Compound ID | IAV Strain (H3N2) | Inhibition of Infection (%) |

| DPUD-1 | NYMC | ~100 |

| DPUD-1 | Udorn | ~100 |

| DPUD-2 | NYMC | ~100 |

| DPUD-2 | Udorn | ~100 |

| DPUD-16 | NYMC | 52-97 |

| DPUD-16 | Udorn | 52-97 |

| DPUD-20 | NYMC | 52-97 |

| DPUD-20 | Udorn | 52-97 |

| DPUD-23 | NYMC | ~100 |

| DPUD-23 | Udorn | ~100 |

Data from in vitro studies on Influenza A Virus (IAV) strains A/New York/55/2004 (NYMC) and A/Udorn/1972 (Udorn). nih.gov

Anticancer Research Investigations

As of the current literature, there is no specific information available detailing the anticancer research investigations of this compound. While the broader class of diphenylurea derivatives has been a subject of interest in oncology research, with some compounds showing activity as kinase inhibitors, specific data on this compound's effects on key intracellular signal transduction pathways or receptor tyrosine kinase activity has not been reported.

Inhibition of Key Intracellular Signal Transduction Pathways (e.g., RAS-RAF-MEK-ERK, PI3K-Akt-mTOR)

There is no available research specifically investigating the inhibitory effects of this compound on the RAS-RAF-MEK-ERK or PI3K-Akt-mTOR signaling pathways.

Modulation of Receptor Tyrosine Kinase Activity (e.g., VEGFRs, PDGFRs, EGFRs)

There is no available research specifically investigating the modulatory effects of this compound on the activity of receptor tyrosine kinases such as VEGFRs, PDGFRs, or EGFRs.

Plant Growth Regulatory Functions

Cytokinin Agonist Activity and Analogous Adenine-Type Cytokinin Interactions

The diphenylurea chemical family is well-established for its functions in plant growth regulation. 1,3-diphenylurea (DPU), the parent compound of this compound, is recognized as the foundational structure for phenylurea-type cytokinins and exhibits cytokinin activity itself. nih.gov These synthetic compounds can mimic the effects of natural adenine-type cytokinins, playing a significant role in processes such as promoting cell division and germination. nih.gov

Diphenylurea derivatives function as cytokinin agonists, acting on sites analogous to those of natural cytokinins. nih.gov Furthermore, some phenyl- and benzylurea (B1666796) compounds also function as competitive inhibitors of cytokinin oxidase/dehydrogenase (CKX), an enzyme that degrades cytokinins. nih.govishs.org By inhibiting this enzyme, these compounds can protect endogenous cytokinins from degradation, thereby enhancing their physiological effects and promoting plant growth and development. ishs.orgnih.gov

| Compound Class | Primary Activity | Secondary Activity | Reference |

| Diphenylureas (e.g., 1,3-diphenylurea) | Cytokinin Agonist | - | nih.gov |

| Substituted Phenyl- and Benzylureas | Cytokinin Agonist | CKX Inhibition | nih.gov |

| Forchlorfenuron (B1673536) (CPPU) | Cytokinin Agonist | CKX Inhibition | researchgate.net |

Ligand Binding Characteristics and Hydrophobic Interactions in Plant Systems

The molecular mechanism underlying the cytokinin activity of diphenylurea derivatives involves specific interactions with plant receptor proteins. The binding is primarily governed by two key types of forces. nih.gov

Firstly, hydrogen bonding plays a critical role. The nitrogen atoms within the urea backbone of the molecule form hydrogen bonds with amino acid residues in the active site of the target protein. nih.govnih.gov Structural studies of the related compound N-(2-chloro-pyridin-4-yl)-N'-phenylurea (CPPU) complexed with the maize CKX enzyme (ZmCKO1) have confirmed that the urea nitrogens are hydrogen-bonded to the active site base Asp169. nih.govresearchgate.net

Secondly, hydrophobic interactions are crucial for stable binding. The phenyl rings of the diphenylurea structure engage in hydrophobic interactions with nonpolar regions of the receptor's binding pocket. nih.gov These interactions help to correctly orient the ligand within the active site, contributing to its biological activity. In some enzyme-inhibitor complexes, a stacking interaction between a pyridinyl ring of the inhibitor and the isoalloxazine ring of the FAD cofactor has also been observed, further stabilizing the complex. nih.gov

Other Pharmacological and Agrochemical Activities

Anti-Tuberculosis Efficacy

While direct studies on the anti-tuberculosis efficacy of this compound are not prominent, the broader phenylurea and diphenylurea chemical scaffolds have emerged as a promising area of research for novel anti-tubercular agents. nih.govgvsu.edu The rise of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of compounds with new mechanisms of action. nih.gov

Research has led to the development of tailored phenylurea compounds with potent, sub-micromolar activity against drug-resistant mycobacterial isolates. nih.govresearchgate.net The mechanism of action for these novel agents involves the disruption of the unique mycobacterial cell wall by targeting mycolic acid biosynthesis. Specifically, these compounds have been shown to inhibit the mycolic acid transporter MmpL3 and associated epoxide hydrolases (EphD, EphF). researchgate.net Other studies have focused on adamantyl urea derivatives, which have demonstrated potent inhibition of multiple M. tuberculosis epoxide hydrolase enzymes. nih.gov This body of research highlights the significant potential of the diphenylurea framework in the development of next-generation anti-tuberculosis therapeutics.

| Derivative Class | Target(s) | Activity | Reference |

| Tailored Phenyl Ureas | MmpL3, EphD, EphF | Sub-micromolar MIC against Mtb | nih.govresearchgate.net |

| Adamantyl Urea Derivatives | Epoxide Hydrolases (EphB, EphE) | Potent inhibition | nih.gov |

| Nitro-functionalized Diphenyl Ureas | Mycobacterium tuberculosis | Antimicrobial activity | gvsu.edu |

Antimalarial Activity

There is no specific data available on the antimalarial activity of this compound. However, the diarylurea scaffold, a core component of this compound, has been investigated for its potential against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

In a notable study, a library of diarylurea derivatives was screened for their efficacy against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. nih.gov From this screening, the 4-aminoquinaldine-derived diarylureas emerged as a particularly potent class of compounds. nih.gov Further exploration of the chemical structure of these derivatives led to the identification of several quinaldin-4-yl ureas that demonstrated significant potency against both parasitic strains, marking them as promising leads for the development of new antimalarial drugs. nih.gov

While many of the tested diarylureas showed weak to moderate antimalarial activity, the 4-aminoquinaldine-derived compounds displayed notably stronger potency. nih.gov Interestingly, these active compounds were found to be less potent as inhibitors of the human insulin-like growth factor 1 receptor (IGF-1R), suggesting a different mechanism of action against the malaria parasite. nih.gov It has been tentatively proposed that these diarylureas may exert their antimalarial effect by inhibiting kinases within the parasite that have similar catalytic domains to human kinases. nih.gov

Table 1: Antimalarial Activity of Selected 4-aminoquinaldine-derived diarylureas

| Compound ID | EC50 (μM) against 3D7 strain | EC50 (μM) against K1 strain |

|---|---|---|

| 4{13, 1} | 0.8 | 1.2 |

| 4{13, 2} | 1.1 | 1.8 |

| 4{13, 3} | 0.9 | 1.5 |

| 4{13, 4} | >20 | >20 |

| 4{13, 5} | 1.5 | 2.5 |

| 4{13, 6} | 0.7 | 1.1 |

| 4{13, 7} | 1.2 | 2.0 |

| 4{13, 8} | 1.8 | 3.0 |

| 4{13, 9} | 0.6 | 1.0 |

Antibacterial and Antifungal Activity

Research has demonstrated that certain synthetic diphenylurea compounds are effective against clinically relevant isolates of methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations. nih.gov Two such compounds exhibited rapid bactericidal activity, capable of eliminating a high inoculum of MRSA within four hours. nih.gov A significant finding from this research was the inability to isolate MRSA mutants resistant to these diphenylurea compounds, suggesting a low probability for the rapid emergence of resistance. nih.gov The mechanism of action for these compounds was determined to be the targeting of bacterial cell wall synthesis. nih.gov

Further investigations into the structure-activity relationships of a series of acetylenic-diphenylurea derivatives carrying an aminoguanidine (B1677879) moiety revealed potent activity against a panel of multidrug-resistant Gram-positive clinical isolates. nih.gov One compound, in particular, demonstrated a superior bacteriological profile with low minimum inhibitory concentration (MIC) values. nih.gov This compound also exhibited a prolonged post-antibiotic effect and a low propensity for resistance development. nih.gov In a murine model of MRSA skin infection, this derivative showed considerable healing, reduced inflammation, and a decrease in the bacterial load in skin lesions. nih.gov

Table 2: Antibacterial Activity of a Selected Acetylenic-Diphenylurea Derivative (Compound 18) against various Staphylococcal Strains

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Methicillin-sensitive S. aureus (MSSA) | 0.5 - 1 |

| Methicillin-resistant S. aureus (MRSA) | 0.5 - 2 |

| Vancomycin-resistant S. aureus (VRSA) | 1 - 2 |

There is a lack of specific data on the antifungal activity of this compound. While the broader class of diphenylurea derivatives has been extensively studied for other biological activities, their potential as antifungal agents is less well-documented in the available scientific literature. Some studies on related compounds containing a urea or thiourea (B124793) moiety have shown antifungal properties, but direct evidence for diphenylurea derivatives is limited.

Antioxidant Properties and Radical Scavenging

Specific experimental data on the antioxidant and radical scavenging properties of this compound are not found in the reviewed literature. However, theoretical studies have been conducted on the antioxidant potential of urea and its derivatives.

A comparative study using density functional theory (DFT) methods was performed to evaluate the antioxidant properties of urea, thiourea, and some of their hydroxylated derivatives. chemicaljournal.in The results of these calculations indicated that, on a theoretical basis, thiourea and hydroxythiourea are likely to be the most effective antioxidants among the studied molecules. chemicaljournal.in It is important to note that these are computational predictions and have not been validated by experimental antioxidant assays for the diphenylurea class of compounds. Therefore, the antioxidant capacity of this compound remains to be determined through experimental investigation.

Structure Activity Relationship Sar Studies of Diphenylurea Derivatives

Correlating Substituent Nature and Position with Biological Potency

The core of SAR lies in understanding how modifying a molecule's structure alters its biological interactions. For diphenylurea derivatives, this involves systematic changes to the phenyl rings and the urea (B33335) linker.

The type and placement of substituents on the aromatic rings of the diphenylurea scaffold significantly influence the compound's inhibitory activity. Research indicates that the biological efficacy is closely tied to the characteristics of these substituents. researchgate.net

For instance, in studies of diphenylurea derivatives as potential inhibitors of enzymes like c-MET and VEGFR-2, the substitution pattern on the phenyl rings was a key determinant of potency. The presence of specific groups can either enhance or diminish the compound's ability to interact with its biological target.

A study on 1,3-diphenylurea (B7728601) derived Schiff bases as α-glucosidase inhibitors demonstrated varied inhibitory capabilities based on the substituents on the R and R1 positions. For example, compound 5a, with a 4-chlorophenyl group, showed potent inhibition, while modifications leading to compound 5k resulted in decreased activity. rsc.orgnih.gov Conversely, a p-methylphenyl substituent in compound 5b led to lower activity compared to its analogue, 5l. rsc.org This highlights that the inhibitory effect is not straightforward and depends on the interplay of different parts of the molecule. rsc.org

Table 1: Impact of Aromatic Ring Substituents on α-Glucosidase Inhibitory Activity

| Compound | R-Group (Phenyl Substituent) | R1-Group | IC50 (µM) |

|---|---|---|---|

| 5a | 4-chlorophenyl | 5-chloro 2-hydroxy phenyl | 3.26 ± 0.10 |

| 5k | 4-chlorophenyl | 5-bromo 2-hydroxy phenyl | 16.38 ± 0.40 |

| 5b | 4-methylphenyl | 5-chloro 2-hydroxy phenyl | 20.10 ± 0.51 |

| 5l | 4-methylphenyl | 5-bromo 2-hydroxy phenyl | 5.10 ± 0.13 |

This table is interactive. You can sort and filter the data to explore the structure-activity relationships.

Halogenation plays a critical role in the SAR of diphenylurea derivatives. The size and position of halogen atoms can significantly affect the compound's interaction with its target. For example, in a series of aryl pyridine-appended 1,3-diphenylureas (APPUs) targeting c-MET and VEGFR-2, a bromo substituent (larger radius) resulted in greater cytotoxic impact than a chloro substituent. nih.gov Furthermore, dihalogenated phenyl analogues showed considerably more potent antitumour activity than their monohalogenated counterparts. nih.gov Specifically, dichlorophenyl derivatives demonstrated substantial activity, with ortho-dichlorophenyl analogues being superior to those without an ortho substituent. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms, is another fundamental aspect influencing biological activity. solubilityofthings.comsolubilityofthings.com The specific spatial configuration of a molecule is crucial for its interaction with biological targets like enzymes and receptors, which are themselves chiral. solubilityofthings.com Different stereoisomers (enantiomers or diastereomers) of a chiral drug can exhibit vastly different pharmacological activities and potencies. solubilityofthings.com Although detailed stereochemical studies on 1-Benzyl-1,3-diphenylurea are not extensively documented in the provided context, the general principle remains that its three-dimensional structure would be a key determinant of its biological function.

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, are a major factor in the SAR of diphenylurea compounds.

Electron-withdrawing groups have been shown to be important for the antiviral activity of some diphenylurea derivatives. For instance, derivatives with electron-withdrawing trifluoromethyl groups were identified as potent inhibitors of SARS-CoV-2 and influenza A virus entry. plos.org The presence of these groups on the aromatic rings increases the acidity of the urea protons, which facilitates crucial interactions like hydrogen bonding with chloride ions. plos.org The unsubstituted diphenylurea compound was found to be inactive, underscoring the necessity of these electron-withdrawing functionalities for antiviral activity. plos.org

In the context of anticancer activity, electron-withdrawing groups like a nitro group (NO2) were found to enhance cytotoxicity in certain diphenylurea derivatives more than electron-donating groups like methyl (CH3) or methoxy (B1213986) (OCH3). nih.gov Conversely, in studies on antioxidant activity, compounds with electron-donating groups (CH3 and OCH3) exhibited remarkable antioxidant potential. researchgate.net This indicates that the desired biological effect dictates which electronic properties are favorable.

Table 2: Effect of Electronic Properties of Substituents on c-MET/VEGFR-2 Inhibition

| Compound ID | Substituent | Electronic Property | IC50 c-MET (nM) | IC50 VEGFR-2 (nM) |

|---|---|---|---|---|

| APPU2f | NO2 | Electron-Withdrawing | 24 ± 3 | 35 ± 4 |

| APPU2d | CH3 | Electron-Donating | 65 ± 5 | 310 ± 20 |

| APPU2e | OCH3 | Electron-Donating | 1340 ± 90 | 1750 ± 140 |

This table is interactive. You can sort and filter the data to compare the effects of different electronic properties.

Significance of Molecular Conformation and Stereoisomerism in Biological Interactions

Stereoisomerism is a key aspect of molecular structure that can dramatically affect a drug's efficacy and safety. solubilityofthings.com Many biological molecules, such as enzymes and receptors, are chiral and will interact preferentially with only one enantiomer of a chiral drug. solubilityofthings.com This principle of stereospecificity is fundamental in drug design. solubilityofthings.com For a molecule like this compound, which can have conformational flexibility, its preferred conformation when binding to a target site will be a crucial factor in its activity. The spatial arrangement of the benzyl (B1604629) and phenyl groups relative to the urea core can create distinct three-dimensional shapes that may fit differently into a receptor's binding pocket.

Identification and Optimization of Pharmacophoric Elements within the Diphenylurea Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the diphenylurea scaffold, several key pharmacophoric elements have been identified.

The urea group itself is a pivotal pharmacophoric feature, capable of acting as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). frontiersin.org This allows it to form a strong network of interactions with target proteins. frontiersin.org Lead optimization studies on kinase inhibitors have repeatedly confirmed the essential role of the urea moiety for inhibitory activity. frontiersin.org

Computational studies, such as those on epoxide hydrolase inhibitors, have used pharmacophore mapping to identify essential features for biological activity. up.ac.za These models often highlight the importance of hydrogen bond donors, acceptors, and aromatic regions, all of which are present in the diphenylurea scaffold. The process of scaffold hopping, which involves replacing a core molecular structure with a chemically different one while maintaining the same pharmacophoric features, further underscores the importance of these elements over the specific chemical backbone. biosolveit.de

Computational SAR Modeling and Quantitative Structure-Activity Relationship (QSAR) Analyses

Computational modeling is an indispensable tool in modern drug discovery for exploring SAR. Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgajrconline.org

The fundamental principle of QSAR is that variations in the biological activities of a group of compounds are dependent on the differences in their structural properties. ajrconline.org These models use calculated molecular descriptors (representing physicochemical properties like molecular weight, lipophilicity, and electronic properties) to predict the activity of new, unsynthesized compounds. longdom.orgresearchgate.net This approach significantly reduces the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient. ajrconline.org

For diphenylurea derivatives, QSAR models can be developed to predict their potency as, for example, enzyme inhibitors. researchgate.net By analyzing a dataset of diphenylurea analogues with known activities, a QSAR model can identify which structural features are most correlated with high potency. These models can then be used to guide the design of new derivatives, such as modifications to this compound, with potentially improved activity. The validation of these models is a critical step to ensure their predictive accuracy. mdpi.com

Research Methodologies and Analytical Techniques for Investigating Diphenylurea Compounds

Biochemical Assays for Enzyme Inhibition Kinetics

Biochemical assays are fundamental in determining the inhibitory effects of diphenylurea compounds on specific enzymes. These assays measure the rate of an enzyme-catalyzed reaction and how it is affected by the presence of an inhibitor.

Spectrophotometric assays are commonly used. For instance, the inhibition of α-glucosidase, a key enzyme in carbohydrate metabolism, by diphenylurea derivatives has been evaluated by monitoring the hydrolysis of a substrate like p-nitrophenyl α-D-glucopyranoside, which releases a colored product. nih.gov Similarly, the activity of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and pain, can be measured using fluorescent or radioactivity-based assays. nih.gov

The mechanism of inhibition is often elucidated using Lineweaver-Burk plots, which are graphical representations of the Michaelis-Menten equation. By plotting the reciprocal of the reaction velocity against the reciprocal of the substrate concentration at various inhibitor concentrations, the type of inhibition (e.g., competitive, non-competitive) can be determined. nih.gov For example, studies on novel 1,3-diphenylurea (B7728601) derived Schiff bases showed a competitive mode of inhibition against α-glucosidase, where the inhibitor competes with the substrate for the active site. nih.govresearchgate.net

The potency of an inhibitor is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). The Ki value represents the concentration of a competitive inhibitor that doubles the apparent Michaelis constant (Km) of the enzyme. A lower Ki value indicates a more potent inhibitor. nih.govresearchgate.net The IC50 value, the concentration of an inhibitor required to reduce the enzyme's activity by 50%, is another common metric for potency. nih.govnih.govfrontiersin.org

Table 1: Enzyme Inhibition Data for Selected Diphenylurea Derivatives

| Compound/Derivative | Target Enzyme | Inhibition Type | IC50 Value (µM) | Ki Value (µM) | Source |

|---|---|---|---|---|---|

| Diphenylurea Schiff Base (5h) | α-Glucosidase | Competitive | 2.49 ± 0.10 | 3.96 ± 0.0048 | nih.gov |

| Diphenylurea Quinoxaline (2d) | Not Specified (Anticancer) | Not Specified | 0.89 ± 0.11 (MGC-803 cells) | Not Reported | researchgate.net |

| N,N-diphenylurea-triazole (3g) | IDO1 | Not Specified | 1.73 ± 0.97 | Not Reported | frontiersin.org |

| 1,3-bis(4-methoxybenzyl) urea (B33335) (MMU) | Soluble Epoxide Hydrolase (sEH) | Competitive | 0.092 (human sEH) | 0.054 (human sEH) | nih.gov |

Chromatographic Techniques for Compound Purity and Quantification

Chromatographic methods are indispensable for separating, identifying, and quantifying chemical compounds within a mixture. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstones of this analytical approach.

HPLC is widely used to assess the purity of synthesized diphenylurea derivatives. nih.gov The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For instance, the purity of novel diphenylurea Schiff bases was confirmed to be greater than 95% using an HPLC system with a C18 column and a mobile phase of acetonitrile (B52724) and water. nih.gov Detection is often achieved using a UV detector at a specific wavelength.

For more sensitive and specific quantification, especially at trace levels in complex biological matrices like urine or tissue extracts, LC-MS/MS is the method of choice. nih.govacs.org This technique couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry. After separation by LC, the compound is ionized and fragmented, and the resulting mass-to-charge ratios of the parent ion and its fragments are used for highly specific detection and quantification. rsc.org This method has been used to quantify 1,3-disubstituted ureas in plant root extracts, employing an internal standard for accuracy. nih.gov The development of such methods requires careful optimization of mobile phases, extraction procedures, and mass spectrometry parameters to ensure reliability and sensitivity. acs.org

Table 2: HPLC Purity Analysis of Synthesized Diphenylurea Derivatives

| Compound Name | Mobile Phase (CH3CN:H2O) | Retention Time (tR, min) | Purity (%) | Source |

|---|---|---|---|---|

| 1-(2-{[(5-Chloro-2-hydroxybenzylidene)amino]}phenyl)-3-(p-tolyl)urea (5b) | 80:20 | 2.767 | 100 | nih.gov |

| 1-(2-{[(5-Chloro-2-hydroxybenzylidene)amino]}phenyl)-3-(4-fluorophenyl)urea (5e) | 80:20 | 2.268 | 100 | nih.gov |

| 1-(2-{[(5-Bromo-2-hydroxybenzylidene)amino]}phenyl)-3-(4-methoxyphenyl)urea (5q) | 80:20 | 2.350 | 96 | nih.gov |

| 1-(2-{[(5-Chloro-2-hydroxybenzylidene)amino]}phenyl)-3-(4-acetylphenyl)urea | 80:20 | 2.282 | 98 | nih.gov |

In Silico Tools: Molecular Docking, Ligand-Protein Interaction Analysis, and Virtual Screening

Computational, or in silico, tools play a crucial role in modern drug discovery and chemical research, allowing scientists to predict and analyze the interactions between a ligand, such as a diphenylurea derivative, and its biological target.